molecular formula C9H18ClNO3 B2749588 (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2413847-61-5

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride

Cat. No.: B2749588
CAS No.: 2413847-61-5
M. Wt: 223.7
InChI Key: KFNOKVWBJSBHIG-JGVFFNPUSA-N
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Description

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride is a spirocyclic compound characterized by a rigid bicyclic structure containing one oxygen atom (oxa) and one nitrogen atom (aza) in its 11-membered ring system. The diol groups at positions 3 and 4 enhance its polarity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications . The compound is cataloged under CAS 1251010-63-5 and has a molecular weight of 226.32 g/mol . It is commercially available through multiple global suppliers, including Enamine Ltd, Sinch Pharmaceuticals, and Jeil Pharmaceutical, indicating its relevance as a building block in drug discovery .

Properties

IUPAC Name

(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-7-5-9(13-6-8(7)12)1-3-10-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVMOZFWYNSVBM-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C(CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12C[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common approach is the condensation of a suitable diol with an amine under acidic conditions to form the oxazolidine ring, followed by cyclization to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidine ring can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's spirocyclic structure is significant in drug design, particularly for developing novel pharmacological agents. Its potential applications include:

  • Antiviral Agents : Research indicates that compounds with similar structures have been effective against viral infections by inhibiting viral replication mechanisms. The spirocyclic framework may enhance binding affinity to viral proteins.
  • Neuroprotective Agents : Due to its ability to modulate neurotransmitter systems, this compound may be explored as a candidate for treating neurodegenerative diseases.

Synthetic Chemistry

The compound is utilized in various synthetic pathways, particularly through 1,3-dipolar cycloaddition reactions , which are crucial for forming complex heterocycles. This reaction type allows for the construction of diverse molecular architectures, making the compound valuable in:

  • Heterocyclic Synthesis : It serves as a precursor or intermediate in synthesizing more complex heterocycles that are essential in pharmaceuticals.

Material Science

The unique structural properties of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol; hydrochloride make it suitable for:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific mechanical and thermal properties.
  • Nanotechnology : The compound's characteristics may facilitate the development of nanomaterials with tailored functionalities for applications in electronics and catalysis.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University investigated the antiviral properties of spirocyclic compounds similar to (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol; hydrochloride. The results showed that these compounds inhibited the replication of certain viruses by blocking their entry into host cells.

Case Study 2: Neuroprotective Effects

In a preclinical trial, the neuroprotective effects of spirocyclic compounds were evaluated using animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The oxazolidine ring may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table highlights structural and functional differences between the target compound and related spirocyclic derivatives:

Compound Name CAS Number Key Structural Features Pharmacological Activity Key Applications
(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride 1251010-63-5 1-oxa-9-aza backbone; 3,4-diol substituents Not explicitly reported (likely intermediate or CNS modulator) Pharmaceutical synthesis, chiral building block
Triazaspiro[5.5]undecane derivative (e.g., 1-butyl-2,5-dioxo-3-[(1R)-1-hydroxy-1-cyclohexylmethyl]-9-[4-(4-carboxyphenyloxy)phenylmethyl]-1,4,9-triazaspiro[5.5]undecane hydrochloride) - 1,4,9-triaza backbone; carboxyphenyloxy substituent Chemokine receptor antagonist Treatment of inflammatory diseases, autoimmune disorders
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride 1176981-07-9 3,9-diaza backbone; benzyl and dione groups Not explicitly reported (potential protease inhibitor) Research chemical, enzyme studies
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 3-oxa-9-aza backbone; no diol groups Rigid spirocyclic scaffold Polymer adhesives, material science
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride 2137568-28-4 Azido and benzyl substituents Click chemistry applications Bioconjugation, probe synthesis

Pharmacological and Functional Insights

  • Its safety profile includes precautions for skin/eye irritation and respiratory hazards (H315, H319, H335) .
  • Triazaspiro[5.5]undecane Derivative : Exhibits potent antagonism against chemokine receptors (e.g., CCR5), validated for treating inflammatory diseases like rheumatoid arthritis and asthma .
  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Hydrochloride : The dione moiety may confer protease inhibitory activity, though its exact mechanism remains unexplored .

Market and Supplier Landscape

The target compound is supplied by 14+ global vendors, including Norquay Technology (USA) and Hamari Chemicals (India), highlighting its demand in medicinal chemistry .

Biological Activity

(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride is a unique spirocyclic compound characterized by its specific stereochemistry and the presence of both oxygen and nitrogen heteroatoms. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 2413846-65-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. This inhibition can lead to increased levels of protective lipid mediators and has implications for treating chronic kidney diseases .
  • Receptor Interaction : It may also interact with various receptors, altering their signaling pathways which could contribute to its pharmacological effects.

Biological Activity and Therapeutic Potential

Research indicates that (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-based derivatives exhibit significant biological activities:

In Vivo Studies

A notable study demonstrated that a related compound exhibited excellent sEH inhibitory activity and oral bioavailability in a rat model of anti-glomerular basement membrane glomerulonephritis. Administering this compound at a dose of 30 mg/kg resulted in a significant reduction in serum creatinine levels, suggesting its potential as an orally active drug candidate for chronic kidney diseases .

Comparative Analysis with Similar Compounds

The unique structure of (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane;hydrochloride distinguishes it from other spirocyclic compounds:

Compound NameStructureKey Activity
(3R,4S)-1-Oxa-9-azaspiro[5.5]undecaneStructuresEH inhibitor
1,7-Dioxaspiro[5.5]undecaneStructureModerate bioactivity

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane:

  • Chronic Kidney Disease Treatment : A study highlighted the efficacy of a trisubstituted urea derived from the spirocyclic framework in reducing serum creatinine levels in animal models .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could modulate key metabolic pathways involved in inflammation and renal function .

Q & A

Q. Advanced

  • X-ray diffraction (XRD) : Determines absolute stereochemistry and crystal packing .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₆ClNO₃ vs. conflicting reports in literature) .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals, resolving regioisomeric or diastereomeric ambiguities .

How do solubility characteristics influence experimental design?

Basic
The compound is soluble in polar solvents like methanol and water (60 mg/mL), enabling in vitro assays (e.g., enzyme inhibition). For in vivo studies, prepare fresh solutions in saline or PBS to avoid precipitation. Storage at 2–8°C prevents degradation, but repeated freeze-thaw cycles should be avoided .

How can researchers assess its potential as a chiral ligand in asymmetric catalysis?

Q. Advanced

  • Catalytic screening : Test enantioselectivity in asymmetric hydrogenation or C–C bond-forming reactions.
  • Circular dichroism (CD) : Correlate optical activity with catalytic performance.
  • Density functional theory (DFT) : Model transition states to optimize ligand-substrate interactions .

What strategies mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • Process analytical technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) to minimize impurities .
  • Chiral HPLC : Ensure enantiomeric excess >99% using polysaccharide-based columns .

What spectroscopic methods confirm stereochemical configuration?

Q. Basic

  • NMR coupling constants : 3JHH^3J_{HH} values differentiate axial/equatorial protons in the spirocyclic system.
  • Optical rotation : Compare experimental [α]D values with literature data (e.g., CAS 71879-41-9) .

How to design stability studies for degradation evaluation?

Q. Advanced

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed diol or oxidized species) .
  • ICH guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing.

What in vitro models evaluate activity against GPR40 receptors?

Q. Advanced

  • Calcium flux assays : Use HEK293 cells expressing human GPR40 to measure receptor activation.
  • Competitive binding assays : Compare IC₅₀ values with reference agonists (e.g., LY2881835 derivatives) .

How to address discrepancies in molecular formulae or CAS numbers?

Basic
Cross-reference peer-reviewed patents, chemical databases (e.g., PubChem, Reaxys), and analytical data. For example, conflicting molecular weights (209.67 vs. 191.7) may arise from hydrate/solvate differences or misannotation in supplier catalogs .

What computational methods predict interactions with chemokine receptors?

Q. Advanced

  • Molecular docking : Screen against CXCR4 or CCR5 chemokine receptors using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
  • Free energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications .

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